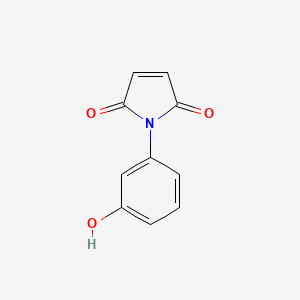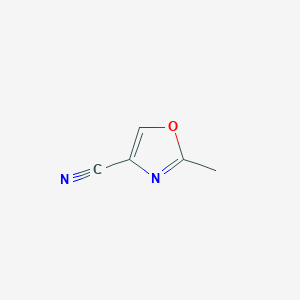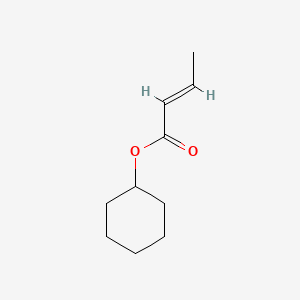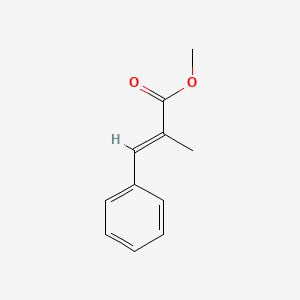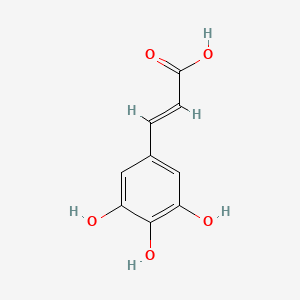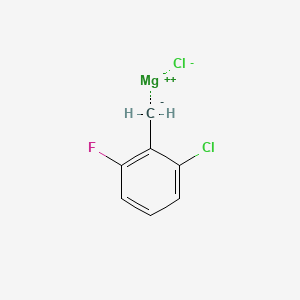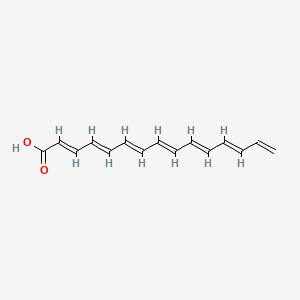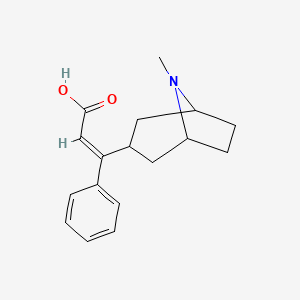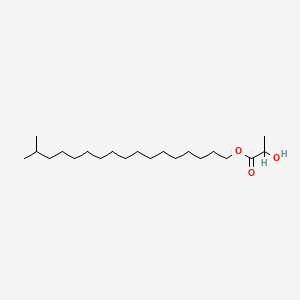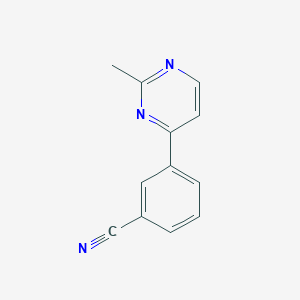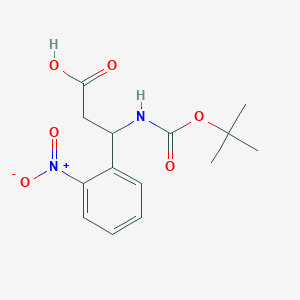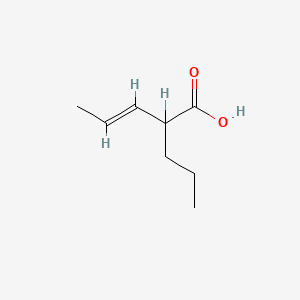
(3E)-2-Propylpent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present (3E)-2-Propylpent-3-enoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) (3E)-2-Propylpent-3-enoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, (3E)-2-propylpent-3-enoic acid is primarily located in the cytoplasm and adiposome.
Applications De Recherche Scientifique
Structural and Molecular Analysis
- X-ray Crystallography and Spectroscopy : (2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to (3E)-2-Propylpent-3-enoic acid, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. This research helps in understanding the molecular structure and interactions of similar compounds (Venkatesan et al., 2016).
Biochemical Effects and Metabolic Pathways
- Mitochondrial Metabolism : Studies on valproic acid, chemically similar to (3E)-2-Propylpent-3-enoic acid, show its effects on mitochondrial metabolism, specifically on beta-oxidation pathways in rat liver (Li et al., 1991).
Molecular Conformation and Analysis
- Density Functional Theory Calculations : Research on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, structurally related to (3E)-2-Propylpent-3-enoic acid, provides insights into molecular conformation, vibrational spectra, and NBO analysis. This contributes to the understanding of similar compounds' physical and chemical properties (Mary et al., 2014).
Anticonvulsant and Toxic Potencies
- Animal Models of Epilepsy : Research on valproic acid and its metabolites, closely related to (3E)-2-Propylpent-3-enoic acid, examines their anticonvulsant and toxic potencies in different animal models of epilepsy. This provides a comparative analysis of their efficacy and safety profiles (Löscher et al., 1984).
Synthesis and Chemical Reactions
- Palladium-Catalysed Cross-Coupling : Research demonstrates the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a chemical class including (3E)-2-Propylpent-3-enoic acid, via palladium-catalysed cross-coupling. This method is essential for synthesizing structurally diverse prop-2-enoic acids (Abarbri et al., 2002).
Impact on Mitochondrial Oxidative Phosphorylation
- Mitochondrial Oxidative Phosphorylation Inhibition : Valproic acid, similar to (3E)-2-Propylpent-3-enoic acid, inhibits mitochondrial oxidative phosphorylation. This research contributes to understanding the compound's impact on cellular energy metabolism (Silva et al., 1997).
Propriétés
Numéro CAS |
72010-19-6 |
|---|---|
Nom du produit |
(3E)-2-Propylpent-3-enoic acid |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(E)-2-propylpent-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
Clé InChI |
WTMAHJABDOHPDJ-HWKANZROSA-N |
SMILES isomérique |
CCCC(/C=C/C)C(=O)O |
SMILES |
CCCC(C=CC)C(=O)O |
SMILES canonique |
CCCC(C=CC)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



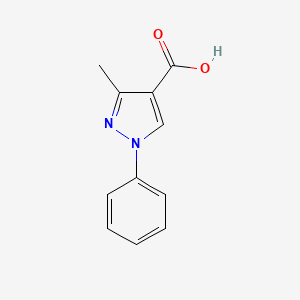
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
